molecular formula C18H12N6O4 B2608129 2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide CAS No. 1396682-82-8

2-(4-(4-oxo-4H-chromene-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide

Cat. No. B2608129
CAS RN: 1396682-82-8
M. Wt: 376.332
InChI Key: MHHKWYSOWISPFX-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chromone carboxamide derivatives have been synthesized and evaluated as cytotoxic agents and 5-lipoxygenase inhibitors . The presence of a 6-fluoro substituent on the chromone nucleus or propyl and 3-ethylphenyl groups on the amide side chain has a positive impact on the cytotoxic activity .


Molecular Structure Analysis

The molecular structure of similar compounds, N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides, have been structurally characterized . The molecules are essentially planar and each exhibits an anti conformation with respect to the C—N rotamer of the amide and a cis geometry with respect to the relative positions of the Carom —C bond of the chromone ring and the carbonyl group of the amide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, N,N-Diethyl-4-oxo-4H-chromene-2-carboxamide, include a density of 1.2±0.1 g/cm3, boiling point of 399.8±42.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, and a molar volume of 203.1±3.0 cm3 .

Future Directions

The search for novel agents that can selectively inhibit MAO-B is of paramount relevance . The physico-chemical properties of chromone carboxamides are in accordance with the general requirements of drug development process and ligand efficiency values allow further structure optimization .

properties

IUPAC Name

2-[4-[(4-oxochromene-2-carbonyl)amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N6O4/c19-16(26)17-21-23-24(22-17)11-7-5-10(6-8-11)20-18(27)15-9-13(25)12-3-1-2-4-14(12)28-15/h1-9H,(H2,19,26)(H,20,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHKWYSOWISPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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